molecular formula C25H33BrO B14499532 2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one CAS No. 62856-29-5

2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one

Cat. No.: B14499532
CAS No.: 62856-29-5
M. Wt: 429.4 g/mol
InChI Key: ZNVYABAJPAIZBK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a bromophenyl group and an undecylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Corresponding substituted products (e.g., amines, thiols)

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1-phenylethan-1-one: Lacks the undecyl group, making it less hydrophobic.

    2-(4-Chlorophenyl)-1-(4-undecylphenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and properties.

Uniqueness

2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one is unique due to the presence of both a bromophenyl group and an undecylphenyl group, which can influence its chemical reactivity and physical properties. The combination of these groups may provide distinct advantages in specific applications, such as increased hydrophobicity or altered electronic properties.

Properties

CAS No.

62856-29-5

Molecular Formula

C25H33BrO

Molecular Weight

429.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4-undecylphenyl)ethanone

InChI

InChI=1S/C25H33BrO/c1-2-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25(27)20-22-14-18-24(26)19-15-22/h12-19H,2-11,20H2,1H3

InChI Key

ZNVYABAJPAIZBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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